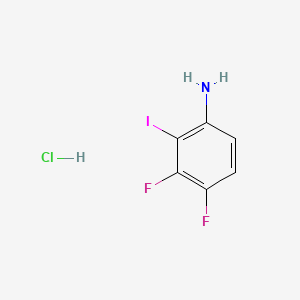
3,4-Difluoro-2-iodoaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-2-iodoaniline hydrochloride: is an organic compound with the molecular formula C6H4F2IN·HCl It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-iodoaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with fluorinating and iodinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available aniline. The process includes steps such as nitration, reduction, and halogenation, followed by purification and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-2-iodoaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine substituent to other functional groups.
Substitution: The fluorine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3,4-Difluoro-2-iodoaniline hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of fluorinated organic compounds, which have unique properties and applications .
Biology and Medicine: The compound is studied for its potential biological activity. Fluorinated anilines are known to exhibit various pharmacological properties, and research is ongoing to explore their potential as therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-iodoaniline hydrochloride involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2,4-Difluoro-3-iodoaniline
- 3,5-Difluoro-4-iodoaniline
- 2,3-Difluoro-4-iodoaniline
Comparison: Compared to its similar compounds, 3,4-Difluoro-2-iodoaniline hydrochloride is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C6H5ClF2IN |
|---|---|
Molecular Weight |
291.46 g/mol |
IUPAC Name |
3,4-difluoro-2-iodoaniline;hydrochloride |
InChI |
InChI=1S/C6H4F2IN.ClH/c7-3-1-2-4(10)6(9)5(3)8;/h1-2H,10H2;1H |
InChI Key |
KBVUSGKWBUDHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)I)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


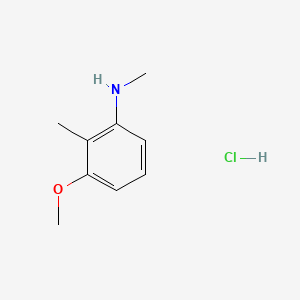
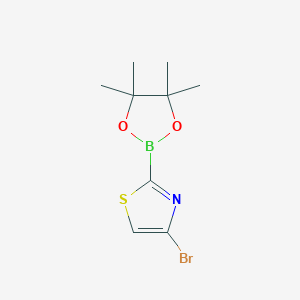

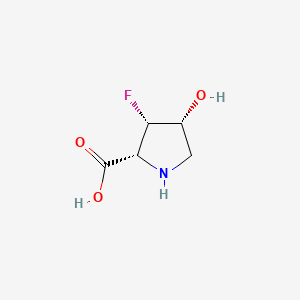
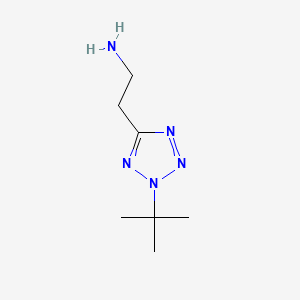
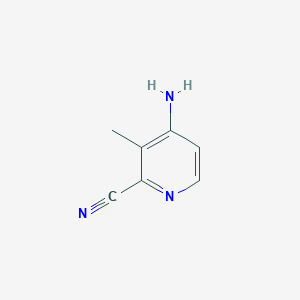
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate](/img/structure/B13455745.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B13455765.png)
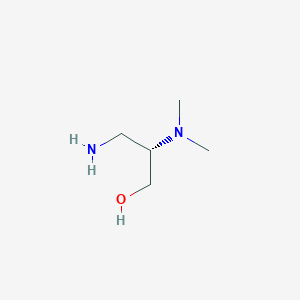
![Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide](/img/structure/B13455772.png)
![(2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13455775.png)
amine dihydrochloride](/img/structure/B13455795.png)
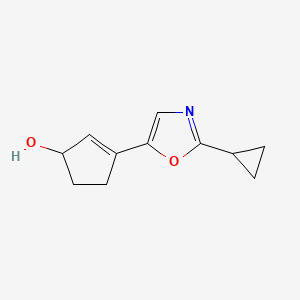
![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate](/img/structure/B13455810.png)
